molecular formula C13H16N2OS B1326606 6-Tert-butyl-1-benzothiophene-3-carbohydrazide CAS No. 956576-47-9

6-Tert-butyl-1-benzothiophene-3-carbohydrazide

Cat. No.: B1326606
CAS No.: 956576-47-9
M. Wt: 248.35 g/mol
InChI Key: WCCGEJGQEJPCFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-1-benzothiophene-3-carbohydrazide typically involves the reaction of 6-tert-butyl-1-benzothiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-1-benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Tert-butyl-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-1-benzothiophene-3-carboxylic acid
  • 6-Tert-butyl-1-benzothiophene-3-carboxamide
  • 6-Tert-butyl-1-benzothiophene-3-carboxaldehyde

Uniqueness

6-Tert-butyl-1-benzothiophene-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research .

Biological Activity

6-Tert-butyl-1-benzothiophene-3-carbohydrazide is a compound of significant interest due to its unique structural features, including a hydrazide functional group, which endows it with distinct chemical reactivity and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OSC_{13}H_{16}N_{2}OS with a molecular weight of approximately 248.34 g/mol. Its structure consists of a benzothiophene ring substituted with a tert-butyl group and a carbohydrazide moiety, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial in therapeutic applications, particularly in cancer and inflammation treatments .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant targets in Alzheimer's disease management. Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which can improve cognitive function .

Cytotoxicity Studies

Research has shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Effect
Hep 3B0.06Significant cytotoxicity
HL-600.17Moderate activity
HCT-1160.14Moderate activity

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests therapeutic potential in conditions characterized by excessive inflammation.

Case Study 1: Enzyme Inhibition in Alzheimer's Disease

A study focused on the dual inhibition of AChE and BChE by this compound demonstrated its efficacy in enhancing cholinergic neurotransmission. The study utilized in vitro assays to assess enzyme activity before and after treatment with the compound, showing a significant reduction in enzyme activity compared to controls .

Case Study 2: Cytotoxic Effects on Hepatocellular Carcinoma

Another investigation evaluated the cytotoxic effects of this compound on Hep 3B cells using MTT assays. The results indicated that treatment with varying concentrations led to dose-dependent cell death, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

6-tert-butyl-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h4-7H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGEJGQEJPCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164022
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-47-9
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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